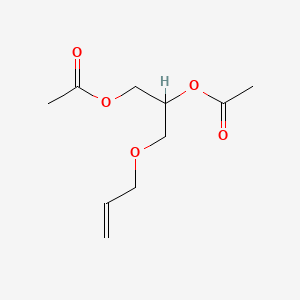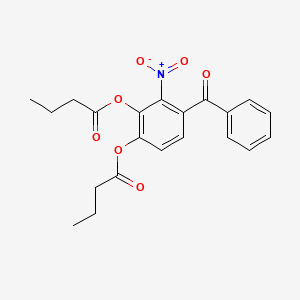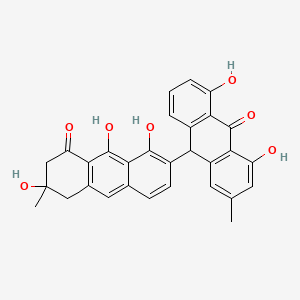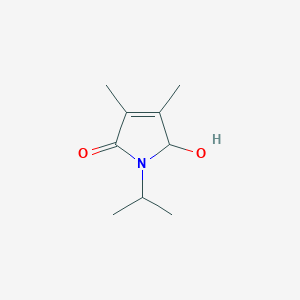
5-Hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- is a heterocyclic compound that belongs to the class of γ-lactams. This compound is characterized by its unique structure, which includes a pyrrol-2-one core with various substituents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
化学反応の分析
Types of Reactions
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reductive cyclization is a common method used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, amines, nitroolefins, and 1,3-diketones. Reaction conditions often involve the use of bases, reductive agents, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrol-2-one derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential cytotoxic activity and antimicrobial properties.
Medicine: It is of interest in drug development due to its potential anti-cancer and anti-malarial activities.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules.
作用機序
The mechanism of action of 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives and γ-lactams, such as:
- 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-hydroxy-3,4-dimethyl-1-propan-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)10-8(11)6(3)7(4)9(10)12/h5,8,11H,1-4H3 |
InChIキー |
SLPXSFJVPUYLDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C1O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


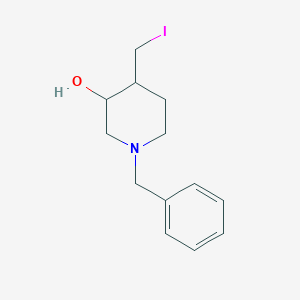
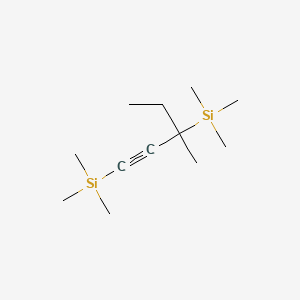
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
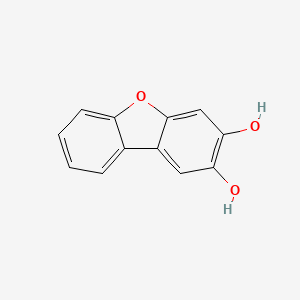

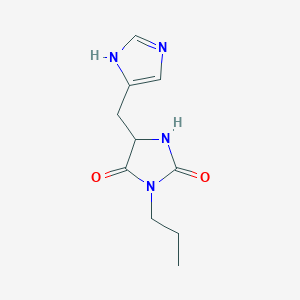
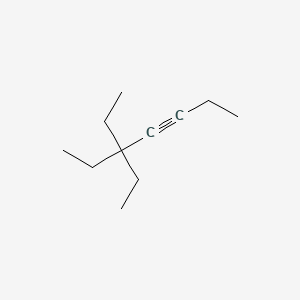
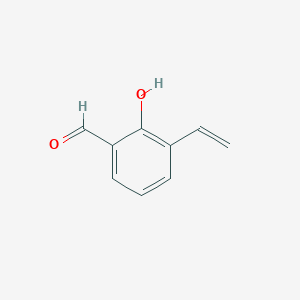
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)

